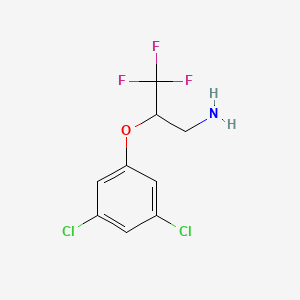![molecular formula C16H14N4O3S B14862499 2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid](/img/structure/B14862499.png)
2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid is a complex organic compound that features a thiazole ring, a pyrazole moiety, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields a phenylhydrazono derivative, which is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like topoisomerase IV, which is crucial for bacterial DNA replication . Additionally, molecular docking studies suggest that this compound can bind to the catalytic domain of certain enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based drug with antiviral properties.
Celecoxib: A pyrazole-containing anti-inflammatory drug.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
What sets 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid apart is its unique combination of a thiazole ring, a pyrazole moiety, and a propanoic acid group
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]propanoic acid |
InChI |
InChI=1S/C16H14N4O3S/c1-10(15(22)23)18-16-19-14(21)13(24-16)9-11-5-2-3-6-12(11)20-8-4-7-17-20/h2-10H,1H3,(H,22,23)(H,18,19,21)/b13-9- |
InChI Key |
IAKMWWMHZXECRI-LCYFTJDESA-N |
Isomeric SMILES |
CC(C(=O)O)N=C1NC(=O)/C(=C/C2=CC=CC=C2N3C=CC=N3)/S1 |
Canonical SMILES |
CC(C(=O)O)N=C1NC(=O)C(=CC2=CC=CC=C2N3C=CC=N3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,11R,18S)-4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol](/img/structure/B14862432.png)
![N-[2-[9-ethoxy-10-methoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethyl]-5-hydroxy-3-methyltriazole-4-carboxamide](/img/structure/B14862435.png)






![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14862474.png)




